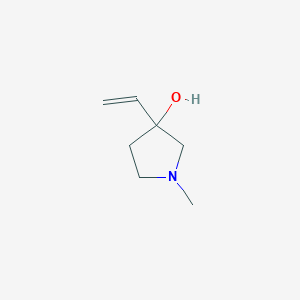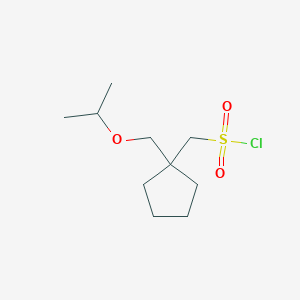![molecular formula C37H35F6N3O4S2 B13495591 1-Butyl-2-((1E,3E,5Z)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)benzo[cd]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13495591.png)
1-Butyl-2-((1E,3E,5Z)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)benzo[cd]indol-1-ium bis((trifluoromethyl)sulfonyl)amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-butyl-3-[(1E,3E)-5-[(3Z)-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]penta-1,3-dien-1-yl]-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluoro[(trifluoromethanesulfonylazanidyl)sulfonyl]methane” is a complex organic molecule with a unique structure. This compound is characterized by its multiple ring systems and conjugated double bonds, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the azatricyclo and pentaenylidene structures. Common synthetic routes may include:
Formation of the Azatricyclo Structure: This can be achieved through cyclization reactions involving butyl-substituted precursors.
Formation of the Pentaenylidene Structure: This involves the use of dienes and dienophiles in Diels-Alder reactions.
Final Assembly: The final step involves coupling the azatricyclo and pentaenylidene structures under specific reaction conditions, such as high temperature and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
This compound has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interacting with Receptors: It may interact with cellular receptors, leading to changes in cell signaling pathways.
Modulating Gene Expression: The compound may influence gene expression by interacting with transcription factors.
類似化合物との比較
Similar Compounds
- 2-butyl-3-[(1E,3E)-5-[(3Z)-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]penta-1,3-dien-1-yl]-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium
- Trifluoro[(trifluoromethanesulfonylazanidyl)sulfonyl]methane
Uniqueness
This compound is unique due to its complex structure and the presence of multiple ring systems and conjugated double bonds
特性
分子式 |
C37H35F6N3O4S2 |
|---|---|
分子量 |
763.8 g/mol |
IUPAC名 |
bis(trifluoromethylsulfonyl)azanide;(2Z)-1-butyl-2-[(2E,4E)-5-(1-butylbenzo[cd]indol-1-ium-2-yl)penta-2,4-dienylidene]benzo[cd]indole |
InChI |
InChI=1S/C35H35N2.C2F6NO4S2/c1-3-5-24-36-30(28-18-10-14-26-16-12-22-32(36)34(26)28)20-8-7-9-21-31-29-19-11-15-27-17-13-23-33(35(27)29)37(31)25-6-4-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-23H,3-6,24-25H2,1-2H3;/q+1;-1 |
InChIキー |
WEGSLXHYWLQPKQ-UHFFFAOYSA-N |
異性体SMILES |
CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C/C=C/C=C/C4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
正規SMILES |
CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=CC=CC4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)
![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)



![Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13495548.png)

![2-Azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid)](/img/structure/B13495562.png)


![N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13495579.png)
![N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13495584.png)


